molecular formula C11H7BrClNO2 B8518013 N-(3-Bromo-4-chlorophenyl)-3-furamide CAS No. 515813-03-3

N-(3-Bromo-4-chlorophenyl)-3-furamide

Cat. No. B8518013
M. Wt: 300.53 g/mol
InChI Key: JGPXDCIFKDCCCA-UHFFFAOYSA-N
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Patent
US07432289B2

Procedure details

3-Bromo-4-chloroaniline (150 mg), 3-furoylchloride (0.15 ml) and sodium carbonate (1 g) were stirred for 18 hours at room temperature in DCM (15 ml). The reaction was filtered, the residue washed with DCM and the combined DCM fractions reduced to dryness under vacuum to give N-(3-bromo-4-chlorophenyl)-3-furamide. NMR; δH [2H6]—DMSO 10.13,(1H, s), 8.38,(1H, s), 8.20,(1H, d), 7.81,(1H, m), 7.73,(1H, dd), 7.59,(1H, d), 6.97,(1H, m).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[O:10]1[CH:14]=[CH:13][C:12]([C:15](Cl)=[O:16])=[CH:11]1.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([C:12]2[CH:13]=[CH:14][O:10][CH:11]=2)=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=C(N)C=CC1Cl
Name
Quantity
0.15 mL
Type
reactant
Smiles
O1C=C(C=C1)C(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the residue washed with DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)NC(=O)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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